Cas no 73399-93-6 (2-Naphthalenecarbonitrile, 8-amino-)
2-Naphthalenecarbonitrile, 8-amino- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenecarbonitrile, 8-amino-
- 1-Aminonaphthalene-7-carbonitrile
- 8-aminonaphthalene-2-carbonitrile
- 73399-93-6
- 1-amino-7-cyanonaphthalene
- 8-Amino-ss-naphthonitril
- DTXSID00562931
- FT-0711403
- SCHEMBL4084268
-
- Inchi: 1S/C11H8N2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,13H2
- InChI Key: UOHKMUCDRXPZLH-UHFFFAOYSA-N
- SMILES: NC1C=CC=C2C=CC(C#N)=CC2=1
Computed Properties
- Exact Mass: 168.068748264g/mol
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.8Ų
2-Naphthalenecarbonitrile, 8-amino- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001679-500mg |
1-Amino-7-cyanonaphthalene |
73399-93-6 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A219001679-1g |
1-Amino-7-cyanonaphthalene |
73399-93-6 | 98% | 1g |
$1802.95 | 2023-09-01 |
2-Naphthalenecarbonitrile, 8-amino- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-Naphthalenecarbonitrile, 8-amino-
2-Naphthalenecarbonitrile, 8-amino-
The compound with CAS No 73399-93-6, commonly referred to as 2-Naphthalenecarbonitrile, 8-amino-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a cyano group (-CN) attached at the 2-position and an amino group (-NH₂) at the 8-position. The combination of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.
2-Naphthalenecarbonitrile, 8-amino- exhibits interesting electronic properties due to the conjugation between the naphthalene ring system and the cyano group. This conjugation enhances the molecule's stability and reactivity, making it suitable for use in organic electronics. Recent studies have explored its potential as a building block for advanced materials such as organic semiconductors and conductive polymers. For instance, researchers have demonstrated that this compound can be incorporated into thin-film transistors (TFTs), where it contributes to improved charge transport properties.
The synthesis of 2-Naphthalenecarbonitrile, 8-amino- involves a multi-step process that typically begins with the preparation of naphthalene derivatives. One common approach is the cyanation of naphthalene derivatives using reagents such as hydrogen cyanide (HCN) or cyanide salts. The amino group is introduced through nucleophilic substitution or amidation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
One of the most promising applications of 2-Naphthalenecarbonitrile, 8-amino- is in the field of drug discovery. The molecule's ability to act as a scaffold for bioactive compounds has been exploited in medicinal chemistry. For example, studies have shown that derivatives of this compound exhibit potential anticancer and antimicrobial activities. Researchers are actively investigating its pharmacokinetic properties to evaluate its suitability as a lead compound for drug development.
In addition to its chemical applications, 2-Naphthalenecarbonitrile, 8-amino- has found use in materials science as a precursor for advanced materials. Its ability to form self-assembled monolayers (SAMs) has been leveraged in the development of surface-modified materials with tailored properties. Recent research has focused on its role in creating nanoscale structures with applications in sensors and catalysis.
The electronic properties of 2-Naphthalenecarbonitrile, 8-amino- make it an attractive candidate for use in organic photovoltaics (OPVs). Its ability to absorb light across a broad spectrum and efficiently transport charges makes it a potential candidate for improving the efficiency of solar cells. Collaborative efforts between chemists and engineers are ongoing to optimize its performance in OPV devices.
Another area where 2-Naphthalenecarbonitrile, 8-amino- has shown promise is in electrochemistry. Its redox properties make it suitable for use in batteries and supercapacitors. Recent studies have explored its application as an electrode material in lithium-ion batteries (LIBs), where it demonstrates high capacity and excellent cycling stability.
The versatility of 2-Naphthalenecarbonitrile, 8-amino- extends to its use in polymer chemistry. It can serve as a monomer or crosslinking agent in the synthesis of functional polymers. Researchers have developed novel polymeric materials incorporating this compound that exhibit enhanced mechanical strength and thermal stability.
In conclusion, 2-Naphthalenecarbonitrile, 8-amino- (CAS No 73399-93-6) is a multifaceted compound with applications spanning organic electronics, drug discovery, materials science, and beyond. Its unique chemical structure and functional groups provide a foundation for innovative research and development across various disciplines. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies.
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